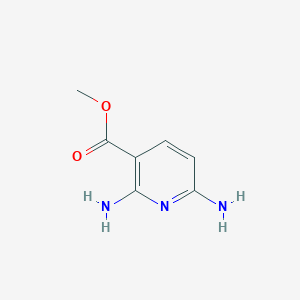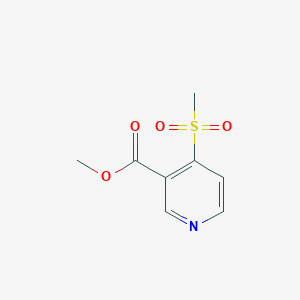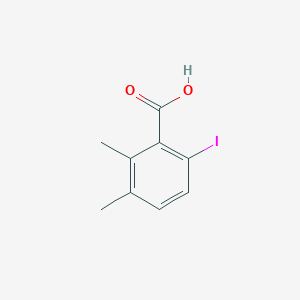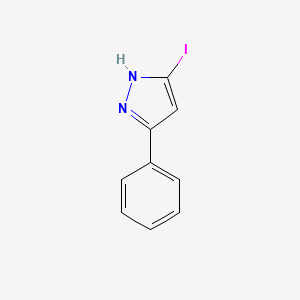
Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate typically involves the condensation of aldehyde pyrazole with activated methylenes in an aqueous medium. This green synthesis approach is environmentally friendly and efficient . The reaction conditions often include the use of water as a solvent and mild temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are likely to be employed to minimize environmental impact and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, phenylhydrazine, and hydroxylamine . The reactions typically proceed under mild conditions, such as room temperature and the use of ethanol as a solvent .
Major Products Formed
The major products formed from these reactions include new pyrazole and isoxazole derivatives . These derivatives often exhibit enhanced biological activities and are of significant interest in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to changes in metabolic pathways and cellular processes . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
- Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
- 2-cyano-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enamide
Uniqueness
Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its green synthesis method also makes it environmentally friendly and sustainable .
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-7-10-11(8)2/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
KLXDWOCNGSZFPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1=CC=NN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13657075.png)

![3-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13657086.png)
![1-Methyl-3-((13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamoyl)pyridin-1-ium](/img/structure/B13657090.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate](/img/structure/B13657096.png)





![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl acetate](/img/structure/B13657120.png)


